molecular formula C18H27N3O4S B11113295 N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide

N-{2-[(2-methylpropyl)carbamoyl]phenyl}-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B11113295
M. Wt: 381.5 g/mol
InChI Key: SKHUIIVJDUAEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a piperidine ring, and a carboxamide group. It is often utilized in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The methanesulfonyl group is introduced through sulfonylation reactions, while the carboxamide group is formed via amidation reactions. The reaction conditions often require the use of catalysts, specific temperatures, and controlled pH levels to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

  • 1-METHANESULFONYL-N-{4-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE

Uniqueness: 1-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}PIPERIDINE-4-CARBOXAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(2-methylpropylcarbamoyl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H27N3O4S/c1-13(2)12-19-18(23)15-6-4-5-7-16(15)20-17(22)14-8-10-21(11-9-14)26(3,24)25/h4-7,13-14H,8-12H2,1-3H3,(H,19,23)(H,20,22)

InChI Key

SKHUIIVJDUAEID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.